2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 63673-72-3
VCID: VC18493562
InChI: InChI=1S/C18H15ClN2O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3
SMILES:
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.8 g/mol

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine

CAS No.: 63673-72-3

Cat. No.: VC18493562

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine - 63673-72-3

Specification

CAS No. 63673-72-3
Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
IUPAC Name 2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine
Standard InChI InChI=1S/C18H15ClN2O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3
Standard InChI Key DKOMXBVVTZTZDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₈H₁₅ClN₂O₂, with a molar mass of 326.78 g/mol . The structure features:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • 4-Methoxyphenyl groups at positions 4 and 6, contributing to steric bulk and electronic modulation.

The InChI key (DKOMXBVVTZTZDB-UHFFFAOYSA-N) and SMILES notation (COc1ccc(cc1)-c1cc(-c2ccc(cc2)OC)nc(n1)Cl) provide precise descriptors for computational modeling and database searches .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized through multi-step protocols involving cross-coupling and cyclization reactions. A representative method includes:

Step 1: Suzuki-Miyaura Coupling
2,4-Dichloropyrimidine reacts with 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in acetonitrile/water at 90°C . This introduces the first 4-methoxyphenyl group.

Step 2: Second Arylation
A second coupling or nucleophilic aromatic substitution introduces the remaining 4-methoxyphenyl moiety. Patent CN107759528B highlights similar strategies using malononitrile and cyanamide intermediates .

Step 3: Purification
Flash chromatography (ethyl acetate/dichloromethane) yields the final product with ~97% purity .

Reaction Optimization

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) ensures efficient cross-coupling .

  • Solvents: Polar aprotic solvents (acetonitrile) enhance reaction rates .

  • Temperature: Elevated temperatures (90°C) drive completion within 16 hours .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Pyrimidine derivatives with methoxy groups exhibit stability up to 200°C .

  • Solubility: Predicted solubility in dimethyl sulfoxide (DMSO) and dichloromethane due to aromatic and methoxy groups .

Computational Predictions

PropertyValueMethod
LogP4.22 (estimated)XLogP3
Polar Surface Area53.99 ŲE-Dragon
pKa-1.69 (predicted)ChemAxon

Note: Experimental data for melting point, boiling point, and density are unavailable in public databases .

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